molecular formula C15H17N3O3S B611713 VPC-18005

VPC-18005

Cat. No.: B611713
M. Wt: 319.4 g/mol
InChI Key: DTEAZCJUKPARQD-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC-18005 is a small molecule inhibitor that targets the DNA-binding domain of the ETS-related gene (ERG) in prostate cancer cells. This compound has shown promise in reducing the migration and invasion rates of ERG-expressing prostate cancer cells and has demonstrated efficacy in preclinical models .

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?

A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []

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